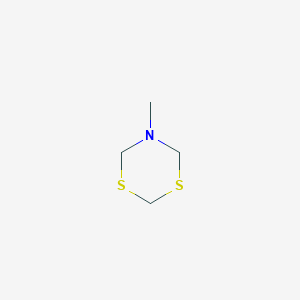

5-Methyl-1,3,5-dithiazinane

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. 5-Methyl-1,3,5-dithiazinane belongs to the class of 1,3,5-dithiazinanes, which are saturated six-membered heterocycles containing one nitrogen and two sulfur atoms at positions 1, 3, and 5 of the ring. The presence of these heteroatoms imparts distinct physical and chemical properties to the molecule, influencing its conformation, reactivity, and potential applications.

The study of such heterocycles is crucial as they form the core structure of many natural products, pharmaceuticals, and functional materials. The specific arrangement of nitrogen and sulfur atoms in the 1,3,5-dithiazinane ring creates a unique electronic environment and conformational behavior, making it an interesting subject for structural and reactivity studies. tandfonline.comresearchgate.net

Significance of 1,3,5-Dithiazinane Scaffolds in Modern Chemical Science

The 1,3,5-dithiazinane scaffold is more than a chemical curiosity; it serves as a versatile building block in organic synthesis and has been explored for various applications. These scaffolds are of interest in the development of new synthetic methodologies and the creation of more complex molecular architectures. researchgate.net The presence of both nitrogen and sulfur atoms allows for a range of chemical transformations, making them valuable intermediates.

In recent years, research has highlighted the potential of 1,3,5-dithiazinane derivatives in diverse areas. For instance, they have been investigated as polydentate ligands for the synthesis of coordination compounds. researchgate.net The ability of the sulfur and nitrogen atoms to coordinate with metal ions opens up possibilities in catalysis and materials science. Furthermore, the multicomponent cyclothiomethylation of amines with aldehydes and hydrogen sulfide (B99878) to form 1,3,5-dithiazinanes is being explored in the context of "green chemistry" and as a method for neutralizing hydrogen sulfide, a toxic byproduct in the petrochemical industry. researchgate.net While the related 1,3,5-triazine (B166579) scaffold has shown promise in medicinal chemistry, particularly in cancer research, the full potential of the 1,3,5-dithiazinane framework is still being actively explored. nih.gov

Chemical Profile of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its basic chemical and physical properties.

| Property | Value |

| Chemical Formula | C4H9NS2 cymitquimica.com |

| Molecular Weight | 135.25 g/mol |

| CAS Number | 6302-94-9 cymitquimica.com |

| Appearance | Pale yellow to colorless |

| Solubility | Generally soluble in organic solvents cymitquimica.com |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various routes. A common method involves the cyclothiomethylation of primary amines, such as methylamine, with formaldehyde (B43269) and hydrogen sulfide. semanticscholar.org An alternative approach is the transamination of N-substituted 1,3,5-dithiazinanes. For example, N-methyl-1,3,5-dithiazinane can react with arylamines in the presence of a catalyst to yield N-aryl-1,3,5-dithiazinanes. semanticscholar.orgresearchgate.net

The reactivity of this compound is characterized by the presence of the nitrogen and sulfur atoms. It can undergo reactions at the nitrogen atom, such as coordination with Lewis acids like boranes (BH3) and boron trifluoride (BF3) to form N-coordinated adducts. researchgate.net These reactions can lead to the formation of new heterocyclic systems. researchgate.net The C-2 position of the dithiazinane ring is also reactive and can be functionalized, allowing for the creation of multipodal compounds. researchgate.net

Structural Analysis and Conformation

X-ray diffraction studies and NMR spectroscopy have been instrumental in elucidating the three-dimensional structure and conformational preferences of this compound and its derivatives. These studies have shown that the six-membered dithiazinane ring typically adopts a chair conformation. tandfonline.comresearchgate.net Interestingly, in many of these compounds, the substituent on the nitrogen atom, such as the methyl group in this compound, preferentially occupies the axial position, even in cases with significant steric hindrance. tandfonline.comresearchgate.net This conformational preference is an important aspect of its stereochemistry and can influence its reactivity and interactions with other molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c1-5-2-6-4-7-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWSBGCIPZEDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212281 | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-94-9 | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6302-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-5-methyl-4H-1,3,5-dithiazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8MXD3T7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 1,3,5 Dithiazinane Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-methyl-1,3,5-dithiazinane systems. By analyzing the magnetic properties of atomic nuclei, researchers can map out the complete chemical structure and stereochemistry.

¹H and ¹³C NMR: The foundational NMR techniques, ¹H and ¹³C NMR, provide the primary evidence for the structural framework of this compound. In ¹H NMR, the protons of the N-methyl group and the methylene (B1212753) groups of the dithiazinane ring exhibit characteristic chemical shifts. For instance, in related dithienylethene structures, methyl groups can appear at distinct chemical shifts, which aids in their assignment. researchgate.net The symmetry of the molecule influences the number of unique signals observed. docbrown.info For this compound, one would expect distinct signals for the axial and equatorial protons on the ring carbons, which are often complicated by conformational averaging.

In ¹³C NMR, the carbon atoms of the ring and the methyl group give rise to signals at specific chemical shifts, confirming the carbon backbone of the molecule. docbrown.infodocbrown.info The chemical shifts are sensitive to the local electronic environment, providing unambiguous evidence of the molecular structure. nih.gov For example, the carbon attached to the nitrogen will have a different chemical shift compared to the carbons situated between the two sulfur atoms. A complete assignment is typically achieved with the help of two-dimensional NMR techniques. mdpi.com

¹¹B, ²⁹Si, and ¹¹⁹Sn NMR: While not intrinsic to the parent this compound, derivatives incorporating boron, silicon, or tin can be synthesized. researchgate.net In such cases, NMR spectroscopy of these heteroatoms is invaluable. ¹¹B, ²⁹Si, and ¹¹⁹Sn NMR would provide direct information about the coordination environment of these elements, confirming their incorporation into the dithiazinane framework and revealing details about bonding and geometry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moieties Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and specific derivative structure. This table provides expected ranges based on analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | ~2.3 - 2.8 | Singlet (s) |

| ¹H | N-CH₂-S (ring) | ~3.5 - 4.5 | Singlet or AB quartet |

| ¹H | S-CH₂-S (ring) | ~3.8 - 4.8 | Singlet or AB quartet |

| ¹³C | N-CH₃ | ~40 - 50 | Quartet (in coupled spectra) |

| ¹³C | N-CH₂-S (ring) | ~50 - 65 | Triplet (in coupled spectra) |

| ¹³C | S-CH₂-S (ring) | ~30 - 45 | Triplet (in coupled spectra) |

The 1,3,5-dithiazinane ring is not planar and exists in a dynamic equilibrium between different chair and boat conformations. Variable Temperature (VT) NMR spectroscopy is a critical technique for studying these dynamics. By recording NMR spectra at different temperatures, researchers can observe changes in the signals that correspond to the interconversion of conformers.

At high temperatures, the conformational exchange is rapid on the NMR timescale, leading to averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and beyond, the single averaged peak for a set of exchanging nuclei (e.g., axial and equatorial protons) will broaden and then resolve into separate, sharp signals for each distinct conformer. researchgate.net Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic parameters of the conformational equilibrium, such as the activation energy (ΔG‡) for ring inversion.

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It is used to trace out the proton connectivity within the dithiazinane ring.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the signals of directly bonded protons and carbons. nih.gov An HSQC spectrum is a map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. A cross-peak indicates which proton is attached to which carbon, allowing for definitive assignment of all protonated carbons. ijcmas.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is similar to HETCOR/HSQC but shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and preferred conformation of the molecule. For example, a NOESY cross-peak between the N-methyl protons and specific axial protons on the ring would provide strong evidence for a particular chair conformation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

EI-GC-MS (Electron Ionization Gas Chromatography-Mass Spectrometry): In this technique, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. Electron ionization is a high-energy "hard" ionization method that causes the molecule to not only ionize but also to break apart into characteristic fragment ions. researchgate.net The resulting mass spectrum shows a molecular ion peak (M⁺), which confirms the molecular weight of this compound, along with a series of smaller peaks corresponding to the fragments. The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. Common fragmentation pathways for sulfur and nitrogen-containing heterocycles include α-cleavage (breaking the bond adjacent to a heteroatom) and the loss of small, stable neutral molecules. miamioh.edu

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF is a "soft" ionization technique, meaning it is much less likely to cause fragmentation compared to EI. youtube.com This makes it ideal for accurately determining the molecular weight of the parent molecule. nih.govmdpi.com The sample is co-crystallized with a matrix material that absorbs laser energy, causing the analyte to desorb and ionize gently. researchgate.net The ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z). mdpi.com For this compound, MALDI-TOF MS would be expected to show a strong peak corresponding to the protonated molecule [M+H]⁺, providing a clear confirmation of its molecular weight. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₄H₉NS₂) Molecular Weight: 135.25 g/mol

| Ion (m/z) | Proposed Identity | Ionization Method | Significance |

|---|---|---|---|

| 136 | [M+H]⁺ | MALDI (soft) | Protonated molecular ion, confirms molecular weight. |

| 135 | [M]⁺• | EI (hard) | Molecular ion, confirms molecular weight. |

| 92 | [M - CH₃N]⁺• | EI (hard) | Fragment from loss of the methyl-imine group. |

| 88 | [M - CH₂S]⁺• | EI (hard) | Fragment from ring cleavage and loss of thioformaldehyde. |

| 42 | [CH₂NCH₂]⁺• | EI (hard) | Fragment corresponding to a portion of the ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key insights into its molecular framework. The presence of the N-methyl group is typically confirmed by characteristic C-H stretching and bending vibrations. The fundamental C-S and C-N stretching vibrations of the dithiazinane ring are also prominent features in the spectrum, providing direct evidence of the heterocyclic structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (in CH₃) | Stretching | 2960-2850 |

| C-H (in CH₂) | Stretching | 2960-2850 |

| C-N | Stretching | 1250-1020 |

| C-S | Stretching | 800-600 |

This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in this compound.

UV/Vis Spectroscopy for Electronic Transitions

UV/Vis spectroscopy probes the electronic transitions within a molecule. For saturated heterocyclic systems like this compound, the expected electronic transitions are primarily σ → σ* and n → σ* transitions. These transitions typically occur in the far-ultraviolet region and may not be readily observable with standard UV/Vis spectrophotometers. The introduction of chromophores or auxochromes can shift these absorptions to longer wavelengths. In the case of this compound, the lone pairs of electrons on the sulfur and nitrogen atoms can participate in n → σ* transitions. Studies on similar heterocyclic compounds suggest that these transitions would likely result in weak absorption bands at the lower end of the accessible UV range. biointerfaceresearch.com The exact position and intensity of these bands are sensitive to the molecular geometry and solvent polarity. biointerfaceresearch.com

X-ray Diffraction Crystallography for Solid-State Structures

Determination of Molecular Conformation and Crystal Packing

For cyclic systems like 1,3,5-dithiazinane derivatives, X-ray diffraction studies are crucial for establishing the preferred conformation of the ring. Research on related dithiazinane compounds has consistently shown that the ring adopts a chair conformation in the solid state. nih.goviucr.org In the case of 2-(1,3,5-dithiazinan-5-yl)ethanol, a closely related structure, the dithiazine ring exhibits the expected chair conformation. nih.gov It is highly probable that this compound also adopts a chair conformation to minimize steric strain.

Analysis of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphism in this compound has not been explicitly reported in the reviewed literature. However, studies on similar compounds, such as 2-(1,3,5-dithiazinan-5-yl)ethanol, have identified different polymorphic forms. nih.gov This suggests that this compound could also potentially exhibit polymorphism under different crystallization conditions. The identification and characterization of potential polymorphs would require a systematic screening of various solvents and crystallization techniques, followed by analysis using methods like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Conformational Isomerism and Energetic Landscapes of Dithiazinanes

The conformational flexibility of the dithiazinane ring is a key aspect of its stereochemistry. Understanding the different possible conformations and the energy barriers between them is essential for a complete picture of the molecule's dynamic behavior.

Investigation of Chair Conformations and Inversion Barriers

The chair conformation is generally the most stable arrangement for six-membered rings like cyclohexane (B81311) and its heteroanalogs, including 1,3,5-dithiazinanes. researchgate.netresearchgate.net For this compound, two primary chair conformations are possible: one with the methyl group in an equatorial position and another with the methyl group in an axial position.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. This preference also holds for many heterocyclic systems. Computational studies on related 5-methyl-1,3-dithianes have shown that the equatorial chair conformer is the most stable. researchgate.net The energy difference between the equatorial and axial conformers (ΔG°) provides a measure of the conformational preference.

Influence of N-Substituents on Conformational Preference

The conformational landscape of the this compound ring is profoundly influenced by the nature of the substituent on the nitrogen atom. While the chair conformation is generally the most stable arrangement for the six-membered ring, the orientation of the N-substituent, whether axial or equatorial, is a subject of detailed investigation.

In many perhydro-1,3,5-dithiazines, there is a notable preference for the N-substituent to occupy the axial position, even when faced with significant steric hindrance. researchgate.net For instance, X-ray diffraction studies have shown that in both 5-methyl-perhydro-1,3,5-dithiazine and 5-tert-butyl-perhydro-1,3,5-dithiazine, the substituent at the nitrogen atom is in the axial position. researchgate.net This preference is a departure from the expected behavior based solely on steric considerations, where a bulky group like tert-butyl would be anticipated to favor the less crowded equatorial position.

However, the electronic nature of the substituent also plays a crucial role. For example, N-methyl derivatives of 1,3,5-heterocyclohexanes tend to form equatorial N-borane adducts, whereas N-isopropyl derivatives yield axial borane (B79455) compounds. researchgate.net This highlights a delicate interplay between steric and electronic effects in determining the conformational preference.

Furthermore, the introduction of different substituents can lead to the formation of various polymorphic forms with distinct crystal packing and intermolecular interactions. For example, 2-(1,3,5-dithiazinan-5-yl)ethanol, also known as MEA-dithiazine, exists in at least two polymorphic forms with different hydrogen bonding networks. iucr.org

The conformational preferences of N-substituted 5-methyl-1,3,5-dithiazinanes are summarized in the interactive table below, based on available research findings.

| N-Substituent | Preferred Conformation of N-Substituent | Method of Determination |

| Methyl | Axial | X-ray Diffraction researchgate.net |

| tert-Butyl | Axial | X-ray Diffraction researchgate.net |

| Isopropyl (borane adduct) | Axial | NMR Spectroscopy researchgate.net |

| Methyl (borane adduct) | Equatorial | NMR Spectroscopy researchgate.net |

| Ethanolamine | Axial | X-ray Diffraction iucr.org |

Intramolecular Interactions and Stereoelectronic Effects

The conformational behavior of this compound systems is not solely dictated by classical steric effects. A deeper understanding requires the consideration of various intramolecular interactions and stereoelectronic effects that contribute to the stability of specific conformations.

Second-Row Anomeric Interactions

The anomeric effect, a well-established stereoelectronic phenomenon in carbohydrate chemistry, describes the preference of a heteroatomic substituent at the anomeric carbon of a pyranose ring for the axial orientation. wikipedia.orgrsc.org This effect is not limited to oxygen-containing rings and has been observed in systems with second-row elements like sulfur. acs.orgscispace.com

In the context of this compound, the anomeric effect involves the interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ) of the adjacent C-S bond. This interaction, often denoted as nN → σC-S, is stabilizing and is maximized when the lone pair and the C-S bond are anti-periplanar, a condition met when the substituent on the nitrogen is in the axial position. This stereoelectronic stabilization can overcome the steric repulsion that would otherwise favor an equatorial substituent.

The existence of this "second-row anomeric effect" has been supported by both experimental and theoretical studies on related 5-aza-1,3-dithiacyclohexane systems. acs.org The magnitude of this effect can be significant, influencing not only the conformational equilibrium but also the reactivity of the molecule.

Chalcogen-Bonding Interactions (Sb···S, Se···S, S···S)

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (S, Se, Te) acting as an electrophilic center (a σ-hole) and a Lewis base. d-nb.inforesearchgate.netnih.gov In derivatives of this compound, intramolecular chalcogen bonding can play a crucial role in defining the molecular architecture.

Research on tris(5-methyl- acs.orgd-nb.inforesearchgate.net-dithiazinan-2-yl)stibine and its sulfide (B99878) and selenide (B1212193) derivatives has provided clear evidence for intramolecular Sb···S, Se···S, and S···S interactions. researchgate.net X-ray diffraction analysis of these compounds revealed short contacts between the chalcogen atoms, indicative of attractive interactions. researchgate.net In some cases, even tricentric interactions like S···S···S and S···Se···S have been observed. researchgate.net

These chalcogen bonds arise from the anisotropic distribution of electron density around the chalcogen atoms, creating regions of positive electrostatic potential (σ-holes) that can interact favorably with the lone pairs of other heteroatoms, such as the sulfur atoms within the dithiazinane ring.

Weak Intramolecular Interactions (e.g., Hydride-Proton, Sulfur-Silicon, Sulfur-Tin)

Sulfur-Silicon and Sulfur-Tin Interactions: The synthesis and structural analysis of bis-, tris-, and tetra-(dithiazinan-2-yl)silanes and stannanes have revealed the presence of through-space interactions between the sulfur atoms of the dithiazinane ring and the silicon or tin atom. researchgate.net These interactions can influence the conformational preferences of the dithiazinanyl groups. For instance, in solution, the silanyl and stannanyl groups in bis- and tris-dithiazinanyl compounds are found to be in an equatorial position. researchgate.net The formation of silicon-sulfur and tin-sulfur bonds in various heterocyclic systems is an active area of research. nih.gov

The following table summarizes the key intramolecular interactions observed in this compound systems.

| Interaction Type | Interacting Atoms | Significance |

| Second-Row Anomeric Effect | nN → σ*C-S | Stabilizes axial conformation of N-substituents acs.orgscispace.com |

| Chalcogen Bonding | Sb···S, Se···S, S···S | Influences molecular architecture in derivatives researchgate.net |

| Weak Intramolecular Interactions | Hydride-Proton, S···Si, S···Sn | Contribute to overall conformational stability researchgate.netnih.gov |

Reactivity and Chemical Transformations of 5 Methyl 1,3,5 Dithiazinane

Reactions with Boranes and Related Adducts

The lone pair of electrons on the nitrogen atom of 5-Methyl-1,3,5-dithiazinane readily interacts with Lewis acids, most notably boranes, leading to the formation of stable adducts and subsequent rearrangements into novel heterocyclic systems.

Formation and Stability of N-Borane Adducts

This compound reacts with borane (B79455) derivatives such as borane tetrahydrofuran (B95107) complex (BH₃·THF), deuterated borane (BD₃), and boron trifluoride etherate (Et₂O·BF₃) to yield the corresponding N-coordinated adducts. These reactions typically proceed smoothly, affording stable crystalline products. The formation of these adducts confirms the nucleophilic character of the nitrogen atom within the dithiazinane ring. The stability of these adducts allows for their isolation and characterization using various spectroscopic techniques.

Electronic Effects of Borane Coordination on Dithiazinane Ring

The coordination of a borane moiety to the nitrogen atom of this compound induces significant electronic effects that are transmitted throughout the ring. Spectroscopic analysis, particularly NMR, reveals changes in the chemical shifts of the ring protons and carbons upon adduct formation. This coordination can lead to a conformational locking of the dithiazinane ring, providing a more rigid structure compared to the free amine. These electronic effects can influence the reactivity of the dithiazinane ring in subsequent chemical transformations.

Rearrangement Reactions to Novel Boracyclohexanes

A noteworthy transformation of the N-borane adducts of this compound is their thermal rearrangement to form novel six-membered boron heterocycles. For instance, upon heating, the N-borane adduct of this compound undergoes a rearrangement to produce 5,5-dimethyl-1,3-dithia-5-azonia-4-boratacyclohexane. A similar rearrangement is observed with the deuterated analogue, yielding 4,4-dideuterio-5-methyl-5-[D1]methyl-1,3-dithia-5-azonia-4-boratacyclohexane. These reactions represent a unique pathway to functionalized boracyclohexane systems, which are of interest in materials science and as synthetic intermediates.

Reactions with Chalcogens (e.g., Sulfur, Selenium)

Detailed studies on the direct reaction of this compound with elemental chalcogens such as sulfur and selenium are not extensively reported in the reviewed literature. While the dithiazinane structure inherently contains sulfur, its further reactions with additional sulfur or selenium to form expanded rings or other chalcogen-containing heterocycles have not been a primary focus of the available research.

Transamination Reactions with Aromatic Amines and Hydrazines

This compound serves as an effective reagent in transamination reactions, providing a synthetic route to a variety of N-substituted 1,3,5-dithiazinanes. These reactions involve the exchange of the methylamino group with other amines or hydrazines, often catalyzed by metal salts.

The transamination with aromatic amines, such as aniline (B41778) derivatives, can be efficiently catalyzed by samarium(III) nitrate (B79036) hexahydrate. For example, the reaction with p-toluidine (B81030) in the presence of this catalyst yields N-(4-methylphenyl)-1,3,5-dithiazinane. Similarly, reactions with aminophenols can be achieved, demonstrating the versatility of this method.

The transamination of this compound with hydrazines has also been reported, leading to the formation of N-amino-1,3,5-dithiazinane derivatives. These reactions expand the synthetic utility of the dithiazinane core, allowing for the introduction of a wide range of functional groups at the nitrogen position.

| Reactant | Catalyst | Product | Yield (%) |

| p-Toluidine | Sm(NO₃)₃·6H₂O | N-(4-methylphenyl)-1,3,5-dithiazinane | - |

| o-Aminophenol | Sm(NO₃)₃·6H₂O | 2-(1,3,5-Dithiazinan-5-yl)phenol | 72 |

| p-Aminophenol | Sm(NO₃)₃·6H₂O | 4-(1,3,5-Dithiazinan-5-yl)phenol | 91 |

Ring Opening and Cyclization Pathways

The 1,3,5-dithiazinane ring can undergo ring-opening reactions under certain conditions, acting as a precursor for the formation of other acyclic or heterocyclic structures. These reactions often involve nucleophilic attack at the carbon atoms of the ring, leading to cleavage of the C-S or C-N bonds.

For instance, the reaction of related 1,3,5-triazines with nucleophiles can lead to ring opening and the formation of amidines. While specific examples for this compound are not as prevalent, the underlying principles of nucleophilic attack and ring cleavage are applicable.

Conversely, the formation of the this compound ring itself is a cyclization reaction, typically involving the condensation of methylamine, formaldehyde (B43269), and hydrogen sulfide (B99878). This highlights the reversible nature of the ring system under appropriate conditions. The stability of the ring allows it to be used as a synthetic equivalent of these fundamental building blocks.

| Reaction Type | Reactants | Conditions | Products |

| Cyclization | Methylamine, Formaldehyde, Hydrogen Sulfide | - | This compound |

| Ring Opening | 1,3,5-Triazines (related structures) | Nucleophilic reagents | Amidines |

Coordination Chemistry: Ligand Properties of Dithiazinanes

The coordination chemistry of this compound is an area of interest due to the presence of multiple heteroatoms—two sulfur atoms and one nitrogen atom—within its six-membered ring structure. chemspider.comevitachem.com These heteroatoms possess lone pairs of electrons, making the molecule a potential ligand for various metal centers. The specific arrangement of these atoms in a chair-like conformation influences its behavior in forming coordination complexes. evitachem.com

Polydentate Ligand Behavior

This compound has the structural features necessary to act as a polydentate ligand, meaning it can bind to a central metal ion through more than one donor atom. The primary donor sites are the nitrogen and the two sulfur atoms.

The nitrogen atom, with its available lone pair, can act as a Lewis base and coordinate directly to a metal center. evitachem.com This is a common mode of bonding for amine-containing ligands. The sulfur atoms, also possessing lone pairs, can participate in coordination. While direct sulfur-to-metal bonds are a possibility, the sulfur atoms can also engage in weaker, non-covalent interactions known as chalcogen bonding. evitachem.com

The potential for this compound to act as a chelating ligand, where two or more donor atoms from the same ligand bind to a single central metal atom, is a key aspect of its reactivity. The geometry of the dithiazinane ring would dictate the feasibility and stability of any chelate rings formed. Research into related heterocyclic systems suggests that the conformational flexibility of the six-membered ring is a critical factor in determining the coordination mode.

| Feature | Description | Potential Coordination Role |

| Nitrogen Atom | Possesses a lone pair of electrons. | Primary donor site for coordination to metal ions (N-coordination). |

| Sulfur Atoms | Each has two lone pairs of electrons. | Can act as secondary donor sites or participate in chalcogen bonding. |

| Ring Conformation | Typically a chair conformation. | Influences the spatial arrangement of donor atoms and the feasibility of chelation. |

| Potential Denticity | Monodentate, Bidentate | Can act as a monodentate ligand (via Nitrogen) or potentially a bidentate chelating ligand (N,S-chelation). |

Complexation with Metal Ions (e.g., Silicon, Tin)

While the structure of this compound suggests a rich coordination chemistry, a detailed review of available scientific literature does not yield specific, documented examples of its complexation with silicon or tin ions.

However, the reactivity of this compound as a ligand has been demonstrated through its interaction with other metal-containing compounds. For instance, it is known to form mono-N-adducts with Group 13 element compounds, such as trimethylaluminum (B3029685) (Al(CH₃)₃) and aluminum trichloride (B1173362) (AlCl₃). evitachem.com In these complexes, the dithiazinane acts as a monodentate ligand, coordinating to the aluminum center through its nitrogen atom. This established reactivity underscores its capability to act as a ligand and form stable coordination complexes. evitachem.com

The principles of Hard and Soft Acids and Bases (HSAB) theory would suggest that the nitrogen donor atom would preferentially coordinate with harder acid metal ions, while the softer sulfur atoms would have a greater affinity for softer metal ions. Both silicon(IV) and tin(IV) are considered hard acids, suggesting that coordination, if it were to occur, would likely involve the nitrogen atom of the dithiazinane ring. The coordination chemistry of tin, in particular, is diverse, with coordination numbers ranging from four to seven, often involving ligands with sulfur donor atoms like dithiocarbamates. researchgate.net

Further research would be necessary to isolate and characterize specific complexes of this compound with silicon and tin to fully understand their structures and bonding.

Research Applications and Potential of 5 Methyl 1,3,5 Dithiazinane

Biomedical and Pharmaceutical Research

The dithiazinane core structure is recognized for its potential pharmacological properties, leading to investigations into the biomedical applications of its derivatives, including 5-Methyl-1,3,5-dithiazinane.

Antimicrobial and Antifungal Investigations of Dithiazinane Derivatives

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. While specific studies on the antimicrobial spectrum of this compound are limited in publicly available literature, research on related dithiazinane derivatives suggests the potential of this class of compounds.

Studies on various 1,3,5-thiadiazine derivatives have demonstrated their potential as antibacterial and antifungal agents. researchgate.net For instance, certain 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives have shown notable activity. turkjps.org Specifically, 3-phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione exhibited antifungal activity against Candida albicans, Candida krusei, and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL, 8 µg/mL, and 4 µg/mL, respectively. turkjps.org The same compound, along with 3-phenyl-5-hydroxy-tetrahydro-2H-l,3,5-thiadiazine-2-thione, was also found to be active against the bacteria Staphylococcus aureus and Enterococcus faecalis. turkjps.org

Another study on 5-Phenyl-1,3,5-dithiazinane, a related compound, evaluated its antibacterial activity against Escherichia coli and Staphylococcus epidermis, although specific MIC values were not detailed in the available summary. researchgate.netresearchgate.net The fungicidal properties of other related structures, such as 5,5′-(3,6-dioxaoctane-1,8-diyl)bis-1,3,5-dithiazinane, have also been noted against microscopic fungi that affect agriculture. researchgate.net

The following table summarizes the antimicrobial activities of some dithiazinane derivatives, highlighting the potential of this chemical class.

| Compound/Derivative | Test Organism | Activity/MIC Value |

| 3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Candida albicans | 4 µg/mL |

| 3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Candida krusei | 8 µg/mL |

| 3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Candida parapsilosis | 4 µg/mL |

| 3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Staphylococcus aureus | 4 µg/mL |

| 3-Phenyl-5-hydroxy-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Staphylococcus aureus | 16 µg/mL |

| 3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Enterococcus faecalis | 4 µg/mL |

| 3-Phenyl-5-hydroxy-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Enterococcus faecalis | 16 µg/mL |

These findings underscore the potential of the dithiazinane scaffold in developing new antimicrobial and antifungal agents. However, further research is required to specifically determine the activity spectrum of this compound.

Antiviral Properties and Mechanisms of Action

The investigation of 1,3,5-thiadiazine derivatives has extended to their potential antiviral activities. researchgate.net However, based on available scientific literature, there is a notable lack of specific studies focusing on the antiviral properties and mechanisms of action of this compound. While the broader class of sulfur and nitrogen-containing heterocycles is of interest in antiviral research, dedicated screening and mechanistic studies for this particular compound have not been reported. ekb.egnih.gov

Role in Drug Discovery and Development Initiatives

This compound has been identified as a useful reagent and building block in the synthesis of more complex molecules with potential therapeutic applications. researchgate.net A significant example is its use as a reagent in the synthesis of neovibsanin derivatives. chemicalbook.comcymitquimica.com These derivatives are noteworthy for their ability to induce neuronal differentiation, suggesting a potential pathway for the development of drugs targeting neurological disorders. chemicalbook.comcymitquimica.com

The functionalization of 1,3,5-dithiazinanes is an active area of research, indicating their potential as scaffolds in drug discovery. researchgate.net The ability to create derivatives with varied biological activities positions these compounds, including this compound, as valuable starting points for medicinal chemistry campaigns.

Modulation of Biological Pathways (e.g., Induction of Neuronal Differentiation, Enzyme Inhibition)

The ability of a compound to modulate specific biological pathways is a key indicator of its therapeutic potential. This compound, also known as Dihydro-5-methyl-4H-1,3,5-dithiazine, plays a crucial role in the synthesis of neovibsanin derivatives which have been shown to induce neuronal differentiation in PC12 cells. chemicalbook.comcymitquimica.com This suggests an indirect role in modulating pathways related to neurogenesis.

In the context of enzyme inhibition, while specific data for this compound is scarce, studies on related compounds are informative. For example, 2,4,6-Trimethyl-1,3,5-dithiazinane (TMTD) has been identified as an inhibitor of glutamate (B1630785) dehydrogenase. Furthermore, a broader class of dithiazole and dithiazine compounds has been investigated as potent inhibitors of the human L-type amino acid transporter 1 (LAT1), a protein implicated in cancer cell metabolism. unical.it These inhibitors are thought to act through the formation of a disulfide bond with cysteine residues in the transporter protein. unical.it A pyrazolo-dithiazine derivative has also been identified as a specific inhibitor of MdDOX-Co, an enzyme related to gibberellin metabolism in plants. researchgate.net These examples highlight the potential of the dithiazinane scaffold to interact with and inhibit enzyme activity.

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For the broader class of dithiazine compounds, interactions with proteins have been documented. For instance, dithiazole and dithiazine derivatives have been shown to inhibit the LAT1 transporter protein through what is proposed to be a covalent interaction with cysteine residues. unical.it This interaction involves the formation of a mixed disulfide bond, which was confirmed by the reversal of inhibition in the presence of a reducing agent. unical.it

Computational studies, such as covalent docking simulations, have been used to model the binding of these compounds to the active site of the LAT1 transporter. unical.it For this compound specifically, research has shown its ability to form multipodal compounds by substituting a proton at the C-2 position. researchgate.net This functionalization capability is significant as it allows for the design of molecules that can potentially engage in multi-point interactions with biological macromolecules, enhancing binding affinity and specificity. Furthermore, studies on N-borane adducts of this compound have revealed that coordination with borane (B79455) significantly alters the electronic density of the sulfur atoms, which could influence its interaction with biological targets. researchgate.net

Materials Science Applications

The application of sulfur and nitrogen-containing organic compounds in materials science is an area of active research. mdpi.com Dithiazinane derivatives are considered to have potential in this field due to their unique structural and electronic properties. mdpi.com However, specific research detailing the application of this compound in materials science is currently limited in the available literature. There are general suggestions that these compounds could serve as building blocks for more complex materials, but concrete examples of polymers, films, or other materials derived from this compound are not yet documented.

Utilization in Polymer Synthesis and Modification

While direct, large-scale industrial polymerization of this compound is not a primary focus, its derivatives are instrumental in the synthesis of specialized polymers. The reactivity of the dithiazinane ring allows for its incorporation into polymer backbones or as pendant groups, thereby modifying polymer properties. For instance, the introduction of the dithiazinane moiety can enhance thermal stability, alter solubility, or provide sites for further chemical modifications.

Research has shown that related dithiazine compounds are of interest in materials science. ontosight.ai The unique arrangement of sulfur and nitrogen atoms in the 1,3,5-dithiazine ring imparts specific reactivity that can be harnessed for creating complex molecules, which can include polymers.

Exploration as Building Blocks for Complex Molecules and Advanced Materials

This compound serves as a versatile building block in the synthesis of more complex molecular architectures. ontosight.ai Its ability to react with various electrophiles and nucleophiles makes it a valuable synthon in organic chemistry.

The synthesis of tripodal and bipodal ligands demonstrates the utility of the this compound framework. For example, tris(5-methyl- cymitquimica.comresearchgate.netresearchgate.net-dithiazinan-2-yl)stibine has been synthesized, which can then be reacted with sulfur and selenium to produce bis(5-methyl- cymitquimica.comresearchgate.netresearchgate.net-dithiazinan-2-yl)sulfide and bis(5-methyl- cymitquimica.comresearchgate.netresearchgate.net-dithiazinan-2-yl)selenide, respectively. researchgate.net These types of complex molecules are of interest for their coordination chemistry. researchgate.net

Furthermore, bulky 5-alkyl-1,3,5-dithiazinanes are employed as foundational units for constructing molecules containing main group elements. researchgate.net The substitution of a proton at the C2 position of the dithiazinane ring with a group like ERn (where E is a main group element) leads to multipodal derivatives. researchgate.net

Sorbents for Noble Metals

The presence of sulfur and nitrogen atoms in the this compound ring suggests its potential for chelating metal ions. Research into related sulfur- and nitrogen-containing heterocyclic compounds has indicated their effectiveness as sorbents for noble metals. For example, certain 1,3,5-dithiazinane derivatives have been patented as effective sorbents for the recovery of silver and gold. researchgate.net The lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes. This property is being explored for applications in wastewater treatment and the recovery of precious metals from industrial effluents. diva-portal.org

Organic Synthesis and Reagent Development

This compound is not only a building block but also a reagent and an intermediate in various organic transformations. Its unique chemical properties have led to its use in specific synthetic applications.

Application as a Reagent in Organic Transformations

The compound is utilized as a reagent in the synthesis of various organic molecules. For instance, it is used in the preparation of neovibsanin derivatives, which have shown potential in inducing neuronal differentiation. cymitquimica.comchemicalbook.com The reactivity of the dithiazinane ring can be leveraged for the introduction of specific functional groups into a target molecule.

Moreover, the transamination of N-methyl-1,3,5-dithiazinane with arylamines and hydrazines, catalyzed by samarium (Sm) and cobalt (Co), provides an efficient route to N-substituted dithiazinanes. researchgate.net This reaction highlights the advantage of using N-methyl-1,3,5-dithiazinane as a synthetic equivalent in aminomethylation reactions, offering a safer alternative to gaseous hydrogen sulfide (B99878) and formaldehyde (B43269). researchgate.net

Use in the Dimethylation of Primary Amines

A significant application of this compound derivatives is in the dimethylation of primary amines. researchgate.net This process is analogous in some respects to the Eschweiler-Clarke reaction, which also methylates primary and secondary amines. wikipedia.org In this application, the dithiazinane derivative acts as a source of methyl groups. The reaction of 5-tert-butyl-1,3,5-dithiazinane (B7777720) with BH₃ or BD₃, followed by heating, results in the formation of tert-butyldimethylamine-borane or tert-butyldi([D₁]methyl)amine-trideuterioborane, respectively. researchgate.net This demonstrates the utility of dithiazinane derivatives for preparing alkyldimethylamines. researchgate.net

Intermediate in the Synthesis of Specific Labeled Compounds

The reaction of 5-tert-butyl-1,3,5-dithiazinane with trideuterioborane (BD₃) to yield tert-butyldi([D₁]methyl)amine-trideuterioborane showcases its use in preparing isotopically labeled compounds. researchgate.net This method allows for the specific introduction of monodeuterated methyl groups into alkyldimethylamines. researchgate.net Such labeled compounds are invaluable in mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry.

Environmental and Industrial Technologies

The unique heterocyclic structure of this compound, containing both nitrogen and sulfur atoms, makes it and its derivatives subjects of significant interest in various environmental and industrial applications. These compounds are particularly investigated for their roles in gas sweetening processes and as anti-corrosion agents in industrial settings.

In the oil and gas industry, the removal of hydrogen sulfide (H₂S) from hydrocarbon streams is a critical process known as sweetening. H₂S is a toxic, corrosive, and malodorous gas that must be removed to meet safety and product quality specifications. aau.dk Triazine-based scavengers, particularly 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), are among the most widely used non-regenerative chemicals for this purpose. nih.govresearchgate.net

The application of this compound in this technology is primarily as a reaction by-product rather than a primary scavenging agent itself. The established mechanism of H₂S scavenging by triazines involves an irreversible reaction where the triazine molecule captures H₂S. hw.ac.uk This process occurs in a two-step sequence. First, one mole of the triazine reacts with H₂S to form a transient intermediate, a thiadiazine. aau.dkhw.ac.uk This thiadiazine is highly reactive and immediately reacts with a second mole of H₂S to produce a more stable six-membered ring compound, a dithiazine. hw.ac.ukgate.energy For instance, the reaction of MEA-triazine with two moles of H₂S yields 5-hydroxyethyldithiazine. acs.org

Therefore, dithiazine compounds, including the structural class to which this compound belongs, are the main by-products of the scavenging process. gate.energychemicalproductsokc.com While it was once speculated that the dithiazine could react with a third H₂S molecule to form trithiane, computational studies have shown this step to have a very high energy barrier, making it thermodynamically unfavorable. nih.govhw.ac.uk Instead, under certain conditions, the dithiazine by-product can polymerize to form amorphous solids, which can lead to operational issues such as fouling and blockages in pipelines and processing equipment. nih.govresearchgate.netacs.org The scavenging capacity is generally considered exhausted after the formation of the dithiazine, with one mole of triazine effectively removing two moles of H₂S. gate.energyvenus-goa.com

The presence of heteroatoms (like nitrogen and sulfur) and pi-electrons in the structure of organic compounds allows them to act as effective corrosion inhibitors by adsorbing onto metal surfaces. This adsorption creates a protective film that isolates the metal from the corrosive environment. Heterocyclic compounds containing both nitrogen and sulfur, such as this compound and its derivatives, are particularly promising in this regard. rjpbcs.com

Research has demonstrated the potential of various 1,3,5-dithiazinane derivatives as corrosion inhibitors for carbon steel, a material widely used in oilfield equipment and pipelines, typically in acidic media which simulate industrial conditions. rjpbcs.comrdd.edu.iq

One study focused on the synthesis of 5-(4-methylpiperazin-1-yl)-1,3,5-dithiazinane and related N, S-heterocycles, establishing that their ability to inhibit acidic corrosion is due to the formation of a monolayer film on the steel surface. rjpbcs.com While the specific efficiency for the named compound was not isolated, the study reported high inhibition efficiencies for the synthesized binuclear sulfur- and nitrogen-containing heterocycles, reaching up to 96.6%. rjpbcs.com

Another investigation prepared a novel derivative, 5-benzyl-5-((5-nitropyridin-3-yl) methyl)-1,3,5-dithiazinan-5-ium (BNPD), and evaluated its performance as a corrosion inhibitor for N-80 carbon steel in a high-salinity environment. rdd.edu.iq The results showed that BNPD acts as an excellent mixed-type inhibitor, meaning it suppresses both the anodic and cathodic corrosion reactions. The inhibition efficiency was found to increase with the concentration of the inhibitor. rdd.edu.iq

Similarly, a study of 5-Phenyl-1,3,5-dithiazinane and its quaternary ammonium (B1175870) salt derivative showed that they are effective corrosion inhibitors for carbon steel in 2 M hydrochloric acid. researchgate.net The efficiency of the inhibitors increased with higher concentrations, with the cationic surfactant derivative (compound 'b' in the study) showing superior performance due to the combined presence of the heterocyclic ring and a hydrocarbon tail, enhancing its adsorption properties. researchgate.net

The tables below summarize the key findings from these corrosion inhibition studies.

Table 1: Corrosion Inhibition Efficiency of 5-benzyl-5-((5-nitropyridin-3-yl) methyl)-1,3,5-dithiazinan-5-ium (BNPD) for N-80 Carbon Steel Data sourced from a 2024 study. rdd.edu.iq

| Measurement Technique | Maximum Inhibition Efficiency (%) |

| Weight Loss (WL) | 91.14 |

| Electrochemical Impedance Spectroscopy (EIS) | 93.60 |

| Potentiodynamic Polarization (PP) | 93.46 |

Table 2: Corrosion Inhibition Efficiency of 5-Phenyl-1,3,5-dithiazinane Derivatives at 298 K Data sourced from a 2022 study. researchgate.net

| Inhibitor | Concentration | Inhibition Efficiency (%) |

| 5-Phenyl-1,3,5-dithiazinane (a) | Max Concentration Tested | 67.2 |

| 5-phenyl-5-tetradecyl-1,3,5-dithiazinan-5-ium bromide (b) | Max Concentration Tested | 86.8 |

These studies collectively underscore the significant potential of the 1,3,5-dithiazinane scaffold in developing new and effective corrosion inhibitors for industrial applications.

Theoretical and Computational Chemistry Approaches to 5 Methyl 1,3,5 Dithiazinane

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of 5-Methyl-1,3,5-dithiazinane from first principles.

Density Functional Theory (DFT) has been employed to study this compound and related heterocycles. researchgate.netresearchgate.net These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G** to optimize molecular geometries and calculate energies. researchgate.net DFT calculations have been instrumental in determining the preferred conformations of complexes involving the this compound moiety and in analyzing the nature of chemical bonds within the molecule. researchgate.netresearchgate.net For instance, gas-phase DFT calculations have been performed to ascertain the preferred conformation of tin (IV) complexes derived from 5-methyl- researchgate.netnih.govacs.org-dithiazinane. researchgate.net

Ab initio calculations, which are based on first principles without the use of empirical parameters, have been applied to investigate derivatives of this compound. unison.mx These methods have been used to determine the minimum energy structures of related compounds, such as boron and gallium esters derived from 2-(1,3,5-dithiazinan-5-yl)-ethanols. unison.mx For example, calculations at the ab initio 6-31G(d,p) level were used to compute the minimum energy structures for boron compounds, providing valuable data on their stability and geometry. unison.mx Such calculations have also been performed on various conformers of related dithiazinane compounds to identify the most stable structures. researchgate.net

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It has been applied to study the structure of this compound. tandfonline.com MM calculations have shown good agreement with experimental results from X-ray diffraction studies, particularly in confirming the chair conformation of the dithiazinane ring. researchgate.nettandfonline.com These simulations are valuable for predicting the three-dimensional structure and have been used in conjunction with NMR studies to understand the compound's conformational behavior. tandfonline.com

Conformational Analysis and Energy Minimization Studies

The conformational landscape of this compound is a key area of theoretical investigation. The six-membered dithiazinane ring predominantly adopts a chair conformation. researchgate.nettandfonline.com A significant finding from both molecular mechanics calculations and X-ray diffraction is that the methyl substituent on the nitrogen atom (N-5) preferentially occupies the axial position, despite potential steric hindrance. researchgate.nettandfonline.com

Computational methods have been used to calculate the relative free energy differences (ΔG) between different chair conformers in the gas phase. researchgate.net These energy minimization studies, often performed using DFT methods like B3LYP/6-311++G**, help to explain the steric and electronic factors that dictate the preferred conformation. researchgate.net For this compound, the axial preference of the N-methyl group is a well-documented outcome of these theoretical analyses.

| Computational Method | Key Application | Primary Findings | Relevant Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, electronic structure analysis. | Confirmed chair conformation; used to study complexes and reaction mechanisms. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ab Initio Calculations | Calculation of minimum energy structures. | Used to find the most stable structures of related dithiazinane derivatives. researchgate.netunison.mx | researchgate.netunison.mx |

| Molecular Mechanics (MM) | Structural analysis and conformational searches. | Results align with X-ray data, showing a chair conformation with an axial N-methyl group. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Conformational Analysis | Determination of stable conformers and their relative energies. | The N-methyl group preferentially occupies the axial position in the dominant chair conformation. researchgate.net | researchgate.net |

Electronic Structure Analysis

Understanding the electronic distribution within the this compound molecule is crucial for explaining its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunctions from quantum calculations into a familiar chemical language of lone pairs, bonds, and orbital interactions. uni-muenchen.de NBO analysis has been applied to this compound and its derivatives to understand donor-acceptor interactions and the nature of intramolecular bonding. researchgate.net

This analysis provides insights into the electronic density and atomic charges, which support experimental conformational analyses. researchgate.net For example, NBO calculations have been used to determine the donor-acceptor character of species involved in intramolecular interactions in derivatives of 5-methyl- researchgate.netnih.govacs.org-dithiazinan-2-yl)stibine. researchgate.net Furthermore, NBO analysis reveals how electronic effects are transmitted through the molecular framework. For instance, the coordination of a borane (B79455) to the nitrogen atom of this compound significantly alters the electronic density on the sulfur atoms, as quantified by the change in their NBO charges. researchgate.net

| Compound | NBO Charge on Sulfur (eV) | Relevant Citations |

|---|---|---|

| This compound | +0.15 | researchgate.net |

| This compound-BH3 Adduct | +0.22 | researchgate.net |

Electrostatic Potential Mapping

Theoretical and computational chemistry provides powerful tools to visualize and understand the electronic properties of molecules, such as this compound. One such tool is electrostatic potential (ESP) mapping, which illustrates the charge distribution across a molecule's surface. These maps are crucial for predicting how a molecule will interact with other chemical species.

In an ESP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas signify positive potential, indicating electron-poor regions that are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

Similarly, computational analyses of tris(5-methyl- rdd.edu.iqwikipedia.orguni-muenchen.de-dithiazinan-2-yl)stibine and its derivatives involved the calculation of total electrostatic potentials to determine the electronic distribution within the molecules. researchgate.net Such calculations are fundamental to understanding the nature of the chemical bonds and the non-covalent interactions within these complex structures. researchgate.net

Charge Distribution Analysis

A deeper understanding of a molecule's electronic structure can be achieved through charge distribution analysis, which assigns partial charges to each atom in the molecule. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis This method partitions the total electron population among the different atoms in a molecule. While it is a widely used and computationally inexpensive method, it is known to have some limitations, such as a strong dependence on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis NBO analysis provides a more intuitive and chemically meaningful picture of charge distribution by analyzing the localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. This method is generally less dependent on the basis set and provides valuable information about bonding and intermolecular interactions.

A computational study on this compound and its N-borane adduct provides specific data on the charge distribution at the sulfur atoms using NBO analysis. researchgate.net The study revealed that the coordination of a borane group to the nitrogen atom significantly alters the electronic density of the sulfur atoms. researchgate.net

| Compound | NBO Charge on Sulfur Atoms (eV) |

| This compound | +0.15 |

| This compound-N-BH3 adduct | +0.22 |

This table is based on data from a theoretical study on the conformational analyses of dithiazinane and its N-borane adducts. researchgate.net

The increase in the positive charge on the sulfur atoms upon the formation of the N-BH3 adduct indicates a withdrawal of electron density from the sulfur atoms, which can be attributed to the electron-withdrawing effect of the coordinated borane group. researchgate.net This change in charge distribution has implications for the reactivity of the molecule, potentially influencing its interactions with other chemical species.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating the mechanisms of their reactions. For this compound, theoretical studies have provided valuable insights into its behavior in various chemical transformations.

One notable study investigated the reactivity of this compound and its 5-tert-butyl analogue with borane reagents such as BH3·THF and Et2O·BF3. researchgate.net These reactions were found to yield N-coordinated adducts. The study also explored the subsequent reactions of these adducts, which can lead to the formation of six-membered boron heterocycles. researchgate.net For example, the reaction of this compound with BH3·THF initially forms the N-coordinated adduct, which upon heating can further react to form 5,5-dimethyl-1,3-dithia-5-azonia-4-boratacyclohexane. researchgate.net

The mechanisms of such reactions can be complex. In related heterocyclic systems, such as the formation of pyrazolo[3,4-e] rdd.edu.iqresearchgate.netresearchgate.netdithiazine, a plausible addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism has been proposed. dntb.gov.ua This type of mechanism involves the initial attack of a nucleophile on the heterocyclic ring, leading to its opening, followed by an intramolecular cyclization to form the final product. While not directly studying this compound, this highlights the types of mechanistic pathways that can be explored computationally for this class of compounds.

Furthermore, computational methods have been employed to study the conformational preferences of dithiazinanes, which can influence their reactivity. researchgate.net For this compound, both experimental and computational studies have shown that the six-membered ring adopts a chair conformation, with the methyl group at the nitrogen atom preferentially occupying the axial position. researchgate.netresearchgate.net Understanding the stable conformations is a prerequisite for accurately modeling reaction pathways and predicting product distributions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing correlations between the structural features of a series of compounds and their biological activity or other properties.

While specific computational SAR studies focusing solely on this compound are not extensively reported in the literature, research on related heterocyclic scaffolds provides a framework for how such studies could be conducted. For instance, QSAR studies have been successfully applied to various heterocyclic compounds, including thiazole (B1198619) and benzodithiazine derivatives, to understand their anticancer and anti-HIV activities. nih.govrdd.edu.iqimist.ma

These studies typically involve the following steps:

Data Set Preparation: A series of analogous compounds with measured biological activity is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the observed activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound and its derivatives, a computational SAR study could explore how modifications to the dithiazinane ring or the substituent on the nitrogen atom affect a particular biological activity. For example, in a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, a QSAR model indicated that the natural charge on a specific carbon atom and the energy of the highest occupied molecular orbital (HOMO) were highly involved in their cytotoxic activity against a cancer cell line. nih.gov

The lack of specific computational SAR studies on this compound highlights a potential area for future research. Such studies could accelerate the discovery of new dithiazinane-based compounds with valuable applications in various fields.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For 5-Methyl-1,3,5-dithiazinane, research is anticipated to move beyond traditional methods towards more sophisticated and sustainable synthetic strategies.

Key areas for future development include:

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. nih.gov Future research could explore photocatalytic pathways to construct the 1,3,5-dithiazinane ring, potentially under milder conditions and with higher selectivity, reducing the need for harsh reagents and high temperatures. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical and efficient. researchgate.net The development of novel MCRs for the one-pot synthesis of this compound and its derivatives from simple, readily available starting materials is a promising avenue. researchgate.netresearchgate.net Such approaches align with the goals of green chemistry by minimizing waste and simplifying synthetic procedures. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better process control, and scalability. The adaptation of synthetic routes for this compound to flow chemistry systems could lead to more efficient and reproducible production.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Exploring enzymatic routes for the formation or modification of the this compound scaffold could represent a significant leap in sustainable chemical manufacturing.

Exploration of Untapped Biological Activities and Therapeutic Potential

While the biological activities of many sulfur-containing heterocycles are well-documented, the specific therapeutic potential of this compound remains largely uncharted territory. nih.govopenmedicinalchemistryjournal.comnih.gov Future research should focus on a systematic evaluation of its pharmacological profile and that of its derivatives.

Potential therapeutic areas for exploration include:

Neuropharmacology: Derivatives of the related 1,3,5-dithiazine ring system have been synthesized as potential analogues of dopamine (B1211576) uptake inhibitors, suggesting a possible role in modulating neurotransmitter systems. nih.gov Further investigation into the interaction of this compound derivatives with various neuroreceptors and transporters could uncover novel treatments for neurological and psychiatric disorders.

Anticancer and Antioxidant Activity: Sulfur-nitrogen heterocycles are a focus of research for their dual antioxidant and anticancer properties. mdpi.com The future of cancer treatment is leaning towards multi-targeted therapeutic approaches. mdpi.com Systematic screening of this compound and its derivatives for cytotoxic effects against various cancer cell lines and for their ability to mitigate oxidative stress is a logical next step. nih.govmdpi.com

Anti-infective Agents: The broad class of thiazine (B8601807) derivatives is known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.gov Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, screening this compound derivatives for activity against a panel of clinically relevant bacteria and fungi is a worthwhile endeavor.

Enzyme Inhibition: The design and synthesis of sulfur-containing heterocycles as potential inhibitors of enzymes like glycosidases and glycosyltransferases is an active area of research. universiteitleiden.nl Investigating the inhibitory potential of this compound against various enzymatic targets could lead to the discovery of new therapeutic agents for a range of diseases.

Integration into Emerging Material Technologies and Smart Systems

The unique structural features of this compound, particularly the presence of heteroatoms that can engage in specific interactions, make it an intriguing candidate for incorporation into advanced materials.

Future research in this area could focus on:

Stimuli-Responsive Polymers: The development of "smart" polymers that change their properties in response to external stimuli (e.g., pH, temperature, light) is a key area of materials science. rsc.orgnih.govnih.govresearchgate.net The dithiazinane moiety, with its potential for reversible coordination and protonation, could be incorporated into polymer backbones or as side chains to create novel stimuli-responsive materials for applications in drug delivery, sensing, and soft robotics. nih.govresearchgate.net

Self-Healing Materials: The principles of supramolecular chemistry, which rely on non-covalent interactions, are central to the design of self-healing materials. mdpi.com The ability of the this compound ring to participate in hydrogen bonding and coordination could be harnessed to create dynamic polymer networks capable of autonomous repair.

Organic Electronics: Heterocyclic compounds are fundamental components in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While not a traditional thiophene-like structure, the electronic properties of novel polymers or oligomers containing the this compound unit could be explored for their potential in these applications.

Nanoparticle Functionalization: The surface modification of nanoparticles with organic ligands is crucial for controlling their stability, dispersibility, and functionality. This compound could be investigated as a novel surface ligand for metallic or semiconductor nanoparticles, potentially imparting new catalytic or sensing capabilities.

Deeper Mechanistic Understanding through Advanced Computational Studies